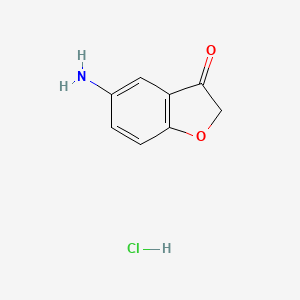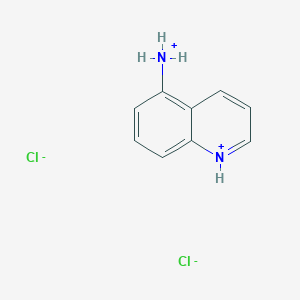
Quinolin-1-ium-5-ylazanium;dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolin-1-ium-5-ylazanium;dichloride is a compound that belongs to the quinoline family, which is a class of nitrogen-containing heterocyclic aromatic compounds. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinolin-1-ium-5-ylazanium;dichloride, can be achieved through several methods. Traditional synthetic routes include the Skraup, Doebner-Miller, and Friedländer reactions . These methods typically involve the cyclization of aniline derivatives with various aldehydes or ketones under acidic conditions.
Skraup Synthesis: This method involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Synthesis: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods to minimize environmental impact. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . For example, microwave irradiation can significantly reduce reaction times and improve yields, while solvent-free conditions eliminate the need for hazardous solvents.
化学反应分析
Quinolin-1-ium-5-ylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: Quinoline derivatives can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of quinoline derivatives can lead to the formation of tetrahydroquinolines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for the introduction of various functional groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines .
科学研究应用
Quinolin-1-ium-5-ylazanium;dichloride has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Quinoline-based drugs are used to treat malaria, bacterial infections, and cancer. This compound may serve as a precursor for such therapeutic agents.
作用机制
The mechanism of action of quinoline derivatives often involves the inhibition of key enzymes or receptors in biological systems. For example, quinoline-based antimalarial drugs inhibit the heme detoxification pathway in Plasmodium parasites, leading to their death . Quinolin-1-ium-5-ylazanium;dichloride may exert its effects through similar mechanisms, targeting specific molecular pathways and enzymes.
相似化合物的比较
Quinolin-1-ium-5-ylazanium;dichloride can be compared with other quinoline derivatives such as quinazoline and quinazolinone . While all these compounds share a similar core structure, their biological activities and applications can vary significantly:
Quinazoline: Known for its anticancer and anti-inflammatory properties.
Quinazolinone: Exhibits a broad range of pharmacological activities, including antibacterial, antifungal, and anticonvulsant effects.
属性
IUPAC Name |
quinolin-1-ium-5-ylazanium;dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.2ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;;/h1-6H,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCQWIKBWZBOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=[NH+]C2=C1)[NH3+].[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
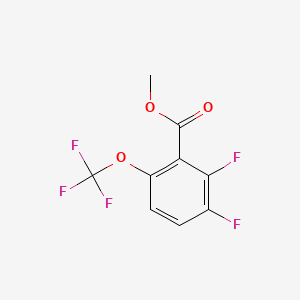
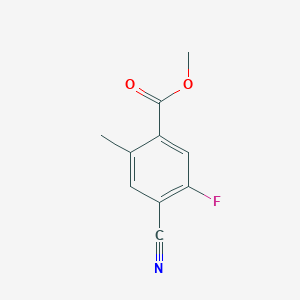

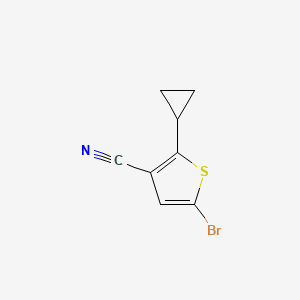
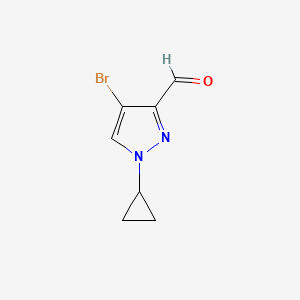
![Methyl 4-[[(3,4-dimethoxyphenyl)methylamino]methyl]benzoate;hydrochloride](/img/structure/B8199168.png)
![5-[(2R)-pyrrolidin-2-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B8199184.png)
![3-[(2-methoxyphenyl)methyl]-5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B8199186.png)
![4-[(2-Piperazin-1-yl-1,3-thiazol-4-yl)methyl]morpholine;trihydrochloride](/img/structure/B8199198.png)

